The synthesis of 3-Chloro-4-(3-phenylpropoxy)aniline can be achieved through several methods, with the most common being the nucleophilic substitution reaction. One notable approach involves the reaction of 3-chloroaniline with 3-phenylpropyl bromide in the presence of a base, such as sodium hydroxide or potassium carbonate. This method allows for the substitution of the bromine atom by the amino group, forming the desired product .
Another synthesis route includes the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds through palladium-catalyzed reactions. This method may require specific conditions, including temperature control and solvent choice, to optimize yield and purity .
The molecular structure of 3-Chloro-4-(3-phenylpropoxy)aniline consists of a benzene ring substituted with a chloro group at the para position and an ether-like phenylpropoxy group at the meta position relative to the amino group. The structural formula can be represented as follows:
InChI=1S/C15H16ClNO/c16-13-9-4-10-14(17)15(13)18-11-5-8-12-6-2-1-3-7-12/h1-4,6-7,9-10H,5,8,11,17H2
This structure highlights the presence of functional groups that influence its reactivity and interaction with biological systems.
3-Chloro-4-(3-phenylpropoxy)aniline is involved in various chemical reactions due to its functional groups. Key types of reactions include:
These reactions are crucial for modifying the compound's structure for further applications.
The mechanism of action for 3-Chloro-4-(3-phenylpropoxy)aniline involves its interaction with specific biological targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors due to its structural features.
Research indicates that compounds similar to 3-Chloro-4-(3-phenylpropoxy)aniline exhibit biological activity by interacting with cellular pathways involved in proliferation and apoptosis . The precise mechanism would depend on specific interactions at the molecular level.
The physical and chemical properties of 3-Chloro-4-(3-phenylpropoxy)aniline include:
Property | Value |
---|---|
Molecular Weight | 261.75 g/mol |
Appearance | Solid (typically white) |
Solubility | Soluble in organic solvents; limited solubility in water |
Melting Point | Specific data not provided; typically determined experimentally |
These properties are essential for determining the compound's behavior in different environments and its suitability for various applications.
3-Chloro-4-(3-phenylpropoxy)aniline has diverse applications across several scientific fields:
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5